(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile
Overview
Description
(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group, a hydroxyl group, and a malononitrile moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile typically involves a multi-step process:
Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a Wittig reaction. This reaction is carried out by reacting a phosphonium ylide with an aldehyde to form the styryl compound.
Cyclohexenyl Intermediate Formation: The styryl intermediate is then subjected to a cyclization reaction to form the cyclohexenyl intermediate. This step often requires the use of a strong base and elevated temperatures.
Final Coupling with Malononitrile: The final step involves the coupling of the cyclohexenyl intermediate with malononitrile under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds in the styryl and cyclohexenyl moieties can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Material Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport.
Comparison with Similar Compounds
Similar Compounds
(E)-2(3-(4-methoxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
(E)-2(3-(4-chlorostyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness
(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-19(2)10-15(9-16(11-19)17(12-20)13-21)4-3-14-5-7-18(22)8-6-14/h3-9,22H,10-11H2,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACGHLXIUCCIC-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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